N-(1-cyclopropylethyl)-N-methylamine hydrochloride
Description
N-(1-cyclopropylethyl)-N-methylamine hydrochloride (CAS 1094614-73-9) is an organic building block with the molecular formula C₆H₁₃N·HCl and a molecular weight of 135.63 g/mol. It is commercially available for research and industrial applications, typically stored at room temperature in sealed containers . The compound features a cyclopropylethyl group attached to a methylamine backbone, conferring unique steric and electronic properties due to the strained cyclopropane ring.
Properties
IUPAC Name |
1-cyclopropyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7-2)6-3-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBRKGMPBPEJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094614-73-9 | |
| Record name | (1-cyclopropylethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-N-methylamine hydrochloride typically involves the reaction of cyclopropyl ethylamine with methylamine under controlled conditions. One common method includes the use of hydrogen chloride in diethyl ether to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a scalable synthesis route involving the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. This method provides a high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-N-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-cyclopropylethyl)-N-methylamine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-N-methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The methylamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
N-(Cyclopropylmethyl)-N-methylamine Hydrochloride (CAS 209919-27-7)
- Structure : Cyclopropylmethyl group instead of cyclopropylethyl.
- Key Difference : The shorter methyl linkage reduces steric bulk compared to the ethyl chain in the target compound. This may enhance solubility in polar solvents or alter reactivity in substitution reactions .
N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine Hydrochloride (USP Sibutramine Related Compound D)
- Structure : Contains a 4-chlorophenyl-substituted cyclobutyl group and a branched alkyl chain.
- The cyclobutane ring (less strained than cyclopropane) may also affect conformational stability .
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
- Structure : Chlorine substituent on a propane chain with dimethylamine.
- Key Difference : The chlorine atom increases electrophilicity, making this compound more reactive in nucleophilic substitutions. The absence of a cyclopropane ring eliminates strain-related reactivity .
Nortriptyline Hydrochloride (CAS 894-71-3)
- Structure : A tricyclic dibenzocycloheptene backbone with a propylamine side chain.
- Key Difference : The bulky aromatic system drastically increases molecular weight (C₁₉H₂₁N·HCl, ~299.8 g/mol) and reduces water solubility (sparingly soluble) compared to the simpler cyclopropane derivative. This structural complexity is typical of psychotropic drugs .
Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| N-(1-cyclopropylethyl)-N-methylamine HCl | 135.63 | Not specified (likely polar solvents) | Not reported | Cyclopropane, methylamine |
| N-(Cyclopropylmethyl)-N-methylamine HCl | ~135.6 (estimated) | Similar to target compound | Not reported | Cyclopropane, methylamine |
| 3-Chloro-N,N-dimethylpropane-1-amine HCl | 158.07 | Reacts in polar media | 141–144 | Chloroalkane, dimethylamine |
| Nortriptyline HCl | 299.8 | Sparingly soluble in water | 215–220 | Tricyclic aromatic, propylamine |
Note: Data synthesized from .
Biological Activity
N-(1-cyclopropylethyl)-N-methylamine hydrochloride, with the molecular formula C₆H₁₄ClN and a molecular weight of 135.63 g/mol, is a compound of growing interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a methylamine moiety. This unique structure contributes to its distinct chemical properties and potential biological activities. The presence of the cyclopropyl group can influence binding affinity and specificity towards various biological targets.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The cyclopropyl group provides steric hindrance that can modulate the binding affinity of the compound, while the methylamine group can participate in hydrogen bonding and other interactions that further influence its activity.
Interaction Studies
Interaction studies have focused on the compound's binding affinity towards various biological targets. Preliminary findings suggest that it may play a role in modulating neurotransmitter systems, although comprehensive data on specific interactions remain limited. The compound's potential relevance in influencing physiological processes is a key area for further exploration.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methylcyclopropylamine | C₇H₁₃N | Contains a cyclopropyl group; used in similar applications |
| (1-Cyclopropylethyl)methylamine | C₆H₁₃N | Structurally related; potential for similar biological activity |
| N-(Cyclopropylmethyl)-N-methylamine | C₆H₁₃ClN | Shares amine functionality; different alkyl substituents |
These comparisons highlight both the commonalities and unique attributes of this compound, which may influence their respective biological activities and applications.
Study on Neurotransmitter Modulation
Research has indicated that compounds with structural similarities to this compound may affect neurotransmitter systems. For instance, studies have shown that certain amines can modulate dopamine receptor activity, suggesting that this compound could have similar effects . Further investigation into its pharmacological properties is warranted.
Synthesis and Applications
The synthesis of this compound typically involves straightforward chemical reactions typical of amines. Its applications extend beyond academic research into areas such as enzyme interaction studies and the synthesis of biologically active molecules. The compound serves as a building block in organic synthesis, particularly for cyclopropyl-containing compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(1-cyclopropylethyl)-N-methylamine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves reductive amination or alkylation of cyclopropyl-containing precursors. For example, reacting cyclopropylethylamine with methylating agents (e.g., methyl iodide) under basic conditions, followed by hydrochloride salt formation. Critical parameters include:
- Temperature : Maintain 0–5°C during methylation to minimize side reactions .
- Solvent : Use polar aprotic solvents (e.g., THF or DCM) to enhance nucleophilicity .
- Purification : Recrystallization from ethanol/ether mixtures improves purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : Key for resolving cyclopropyl and methylamine groups. Cyclopropyl protons appear as multiplet clusters (δ 0.5–1.5 ppm), while N-methyl signals resonate near δ 2.2–2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNCl requires m/z 148.09 for the free base + HCl) .
- X-ray Crystallography : If crystals are obtainable, this provides definitive stereochemical data .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar hydrochlorides (e.g., cyclopropane-containing amines):
| Property | Value (Typical Range) | Method/Reference |
|---|---|---|
| Hydrogen bond donors | 2 | Calculated |
| Topological polar SA | ~12 Ų | Computational modeling |
| Solubility | >10 mg/mL in HO | Experimental |
- Stability : Store desiccated at –20°C to prevent hydrolysis of the cyclopropane ring .
Advanced Research Questions
Q. How does stereochemistry at the nitrogen atom influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Stereochemical Control : Chiral HPLC or asymmetric synthesis (e.g., using chiral auxiliaries) separates enantiomers. For example, (R)- and (S)-configurations may exhibit differing binding affinities to amine receptors .
- Biological Relevance : Enantiomers can show divergent interactions with monoamine transporters (e.g., dopamine/norepinephrine reuptake inhibition). Test via radioligand assays using H-labeled neurotransmitters .
Q. What strategies resolve contradictions in reported synthetic yields or purity data?
- Methodological Answer :
- Reproducibility Checks : Vary solvent polarity (e.g., DMF vs. THF) and reaction time. For example, extended alkylation (>24 hr) may degrade the cyclopropane ring, reducing yield .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dealkylated amines or cyclopropane-opened derivatives). Compare retention times with reference standards .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to amine receptors (e.g., serotonin 5-HT). Validate with MD simulations to assess binding stability .
- QSAR Analysis : Coramine substituents (cyclopropyl vs. cyclohexyl) impact logP and membrane permeability. Calculate descriptors (e.g., ClogP) using ChemAxon or MOE .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hr. Monitor degradation via HPLC. Cyclopropane rings are prone to acid-catalyzed ring-opening .
- Plasma Stability : Add compound to human plasma (37°C), sample at intervals (0–6 hr), and quantify via LC-MS/MS. Half-life <1 hr suggests rapid metabolism .
Data Contradictions and Resolution
Q. Discrepancies in reported hydrogen-bonding capacity: How to reconcile computational vs. experimental data?
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
